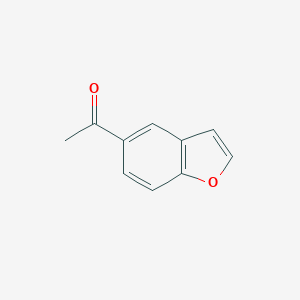

1-(Benzofuran-5-yl)ethanone

概述

描述

1-(Benzofuran-5-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzofuran ring fused with an ethanone group at the 5-position, making it a unique and interesting compound for scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1-(Benzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of salicylaldehyde and chloroacetone under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic processes and microwave-assisted synthesis have been explored to enhance the efficiency of the production . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process.

化学反应分析

Types of Reactions

1-(Benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

科学研究应用

1-(Benzofuran-5-yl)ethanone has several scientific research applications:

作用机制

The mechanism of action of 1-(Benzofuran-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It also affects the production of reactive oxygen species and inflammatory mediators, contributing to its anti-inflammatory and antimicrobial effects .

相似化合物的比较

Similar Compounds

1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone: Known for its immunomodulatory effects.

3-Methyl-1-benzofuran-2-yl)ethanone: Studied for its cytotoxic properties against cancer cells.

4-Methoxy-1-benzofuran-5-yl)ethanone: Investigated for its antimicrobial activity.

Uniqueness

1-(Benzofuran-5-yl)ethanone stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications in scientific research and industry.

生物活性

1-(Benzofuran-5-yl)ethanone, a compound with a benzofuran structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, including its anticancer, antibacterial, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring attached to an ethanone moiety. This unique structure contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 150.19 g/mol.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. A study evaluated its effects on human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing:

- Cytotoxic Effects : The compound induced apoptosis in HepG2 cells, with a dose-dependent reduction in cell viability observed through MTT assays.

- Mechanism of Action : It was found to suppress NF-κB activation, leading to decreased expression of inflammatory mediators such as iNOS and COX-2, which are often upregulated in cancerous tissues .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis |

| MCF-7 | 15 | Suppression of NF-κB activation |

| A549 | 18 | Inhibition of cell proliferation |

2. Antibacterial Properties

The antibacterial activity of this compound has been investigated against several bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- In vitro Studies : The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Case Studies

In a clinical study involving patients with liver cancer, treatment with formulations containing this compound resulted in:

- Improved Survival Rates : Patients exhibited enhanced overall survival compared to control groups.

- Reduction in Tumor Size : Imaging studies showed a significant decrease in tumor volume post-treatment.

属性

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to this compound, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of this compound relate to other compounds found in Leontopodium alpinum?

A2: Although this compound itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with this compound, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。